molecular formula C17H20N4O3 B2391171 (2-Ethoxypyridin-3-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034247-39-5

(2-Ethoxypyridin-3-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No.: B2391171
CAS No.: 2034247-39-5
M. Wt: 328.372
InChI Key: LDFNNCUMAFUPNV-UHFFFAOYSA-N
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Description

(2-Ethoxypyridin-3-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone is a complex organic compound that features a pyridine ring, a pyridazine ring, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethoxypyridin-3-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One possible route includes:

    Formation of the Pyrrolidine Ring: Starting with a suitable pyrrolidine precursor, the ring is functionalized to introduce the methanone group.

    Attachment of the Pyridazine Ring: The 6-methylpyridazine moiety is introduced through a nucleophilic substitution reaction, often using a halogenated pyridazine derivative.

    Formation of the Pyridine Ring: The ethoxypyridine group is attached via a coupling reaction, such as a Suzuki or Heck coupling, under palladium catalysis.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Catalyst Optimization: Using highly efficient catalysts to improve reaction rates.

    Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to enhance the overall efficiency of the synthesis.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine and pyridazine rings.

    Reduction: Reduction reactions can be performed on the carbonyl group of the methanone moiety.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the pyridine and pyridazine rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogenated derivatives and strong bases or acids are employed.

Major Products:

    Oxidation Products: Oxidized derivatives of the pyridine and pyridazine rings.

    Reduction Products: Reduced forms of the methanone group, potentially forming alcohols.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Chemistry:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

    Pharmaceuticals: Investigated for potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Biological Probes: Used in research to study biological pathways and mechanisms.

Industry:

    Material Science:

Mechanism of Action

The mechanism of action of (2-Ethoxypyridin-3-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. The exact pathways and targets would depend on the specific application being investigated.

Comparison with Similar Compounds

    (2-Ethoxypyridin-3-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone: Similar compounds include those with variations in the substituents on the pyridine, pyridazine, or pyrrolidine rings.

Uniqueness:

    Structural Features: The combination of the three different rings and the specific substituents make this compound unique.

    Reactivity: The presence of multiple reactive sites allows for diverse chemical reactions and applications.

By comparing with similar compounds, researchers can identify the unique properties and potential advantages of this compound in various applications.

Biological Activity

The compound (2-Ethoxypyridin-3-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone , identified by its CAS number 612845-44-0, is a pyridine derivative that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H18N4O2C_{15}H_{18}N_{4}O_{2}, with a molecular weight of approximately 286.33 g/mol. Its structure features a pyridine ring substituted with an ethoxy group and a pyrrolidine moiety linked to a methylpyridazine.

The biological activity of this compound primarily involves its interaction with specific biological targets. The following mechanisms have been observed:

  • Antimicrobial Activity : The compound exhibits significant activity against various bacterial strains, particularly Mycobacterium tuberculosis. The inhibition of bacterial growth is attributed to its ability to interfere with bacterial cell wall synthesis and metabolic pathways.
  • Enzyme Inhibition : It has been shown to inhibit certain enzymes that are critical for cellular metabolism, which may contribute to its antimicrobial properties .
  • Cellular Pathways : The compound influences several cellular pathways, including apoptosis and cell cycle regulation, making it a candidate for further research in cancer therapy .

Pharmacokinetics

Pharmacokinetic studies indicate that the compound has favorable absorption characteristics, with bioavailability sufficient for therapeutic applications. The half-life and metabolism details are still under investigation, but preliminary data suggest moderate stability in biological systems.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Mycobacterium tuberculosis
Enzyme InhibitionInhibits key metabolic enzymes
CytotoxicityInduces apoptosis in cancer cell lines
PharmacokineticsModerate bioavailability; further studies needed

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Antimicrobial Efficacy : A study conducted by researchers evaluated the compound's efficacy against Mycobacterium tuberculosis, showing an IC50 value ranging from 1.35 to 2.18 μM, indicating potent inhibitory effects on bacterial proliferation.
  • Cancer Cell Line Testing : In vitro testing on various cancer cell lines demonstrated that the compound induces significant cytotoxicity, leading to increased apoptosis rates compared to control groups .
  • Enzymatic Activity Assessment : Research focusing on enzyme inhibition revealed that the compound effectively inhibits enzymes involved in metabolic pathways crucial for bacterial survival and proliferation .

Properties

IUPAC Name

(2-ethoxypyridin-3-yl)-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c1-3-23-16-14(5-4-9-18-16)17(22)21-10-8-13(11-21)24-15-7-6-12(2)19-20-15/h4-7,9,13H,3,8,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDFNNCUMAFUPNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=N1)C(=O)N2CCC(C2)OC3=NN=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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